Glutamamide

描述

Contextualization of Glutamamide as an Amino Acid Amide Derivative in Biochemical Systems

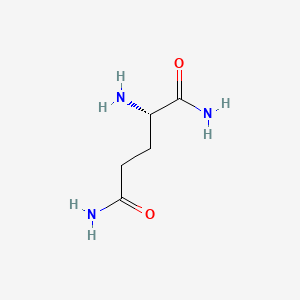

This compound, also known as L-glutamine amide, is an amino acid amide derivative formed through the condensation of the carboxy group of L-glutamine with ammonia (B1221849). smolecule.com Its molecular formula is C₅H₁₁N₃O₂. smolecule.com Structurally, it is related to both glutamic acid and glutamine, positioning it as a compound of interest in metabolic pathways and cellular functions. smolecule.com this compound can be viewed as an amide derivative of L-glutamic acid, where the side chain carboxyl group is converted into an amide group. ontosight.ai The chemical structure features a pentanediamide (B1580538) backbone with an amino group attached to the second carbon. ontosight.ai The stereochemistry is typically (2S)- or (S)-, indicating the configuration at the chiral center. ontosight.ai

In biochemical systems, this compound is of interest due to its potential role as a precursor to the neurotransmitter glutamate (B1630785). ontosight.ai Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and is crucial for cognitive functions like learning and memory. ontosight.aiwikipedia.orgnih.gov The conversion of this compound to glutamate can be facilitated by enzymes such as amidases. ontosight.ai

This compound also serves as a vital nitrogen source in cell cultures, as cells require nitrogen for synthesizing proteins and nucleic acids. smolecule.com this compound readily breaks down into glutamate and ammonia, providing readily available nitrogen for cell growth and proliferation, making it a common component in various cell culture media. smolecule.com

Historical Trajectories of this compound-Related Research in Biological Sciences

The study of biological sciences has a long history, with early investigations focusing on understanding living organisms and their processes. eolss.netmdpi.com While specific historical trajectories focusing solely on "this compound" as a primary subject are not extensively documented in broad historical overviews of biological sciences, research related to its parent compounds, glutamine and glutamic acid, provides context for the emergence of interest in this compound.

Glutamic acid and glutamine have been recognized for their significant roles in metabolism and as building blocks for proteins. Glutamate's function as a neurotransmitter has been increasingly illuminated, despite its abundance and complex metabolic roles. nih.gov Early work on glutamate dehydrogenase (GDH), an enzyme involved in glutamate metabolism, dates back over half a century, with studies on its localization and activity in various tissues. mdpi.com Research into glutamine's metabolic roles, including its importance as a nitrogen and carbon source and its high concentration in plasma and skeletal muscle, has been ongoing. embopress.orgwikipedia.org

The historical trajectory of this compound research is thus intertwined with the broader study of amino acid metabolism, nitrogen balance, and neurotransmission. The synthesis and study of this compound derivatives likely emerged as researchers sought to understand the metabolic fates and potential biological activities of related amino acid amides.

Current Research Landscape and Diverse Academic Inquiry into this compound and its Analogs

The current academic research landscape involving this compound and its analogs is diverse, with studies exploring their potential in various biological and pharmacological contexts. Research indicates that certain this compound derivatives possess potential anticancer properties, acting as possible inhibitors of tumor growth by interfering with metabolic pathways in cancer cells. smolecule.com This area of research is driven by the understanding that many tumor cells are avid consumers of glutamine, which plays a key role in their energetics and biosynthesis of nucleic acids. researchgate.netresearchgate.netbiochempress.com

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of this compound analogs and their anticancer activity. biochempress.comku.edu.npntu.edu.sgresearchgate.net These studies analyze various molecular descriptors to identify features that contribute to biological activity, aiding in the rational design of new potential anticancer agents. researchgate.netbiochempress.comku.edu.npresearchgate.net For instance, QSAR analysis of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides has provided insights into the structural requirements for antitumor activity. biochempress.comku.edu.npntu.edu.sgresearchgate.net

Beyond anticancer research, this compound and its analogs are being explored in other areas. For example, glutamine analogs have been studied for their impact on the cell biology and life cycle of parasites like Trypanosoma cruzi, suggesting that glutamine metabolism could be a therapeutic target. nih.gov

The synthesis of this compound and its derivatives is also an active area of research, with various methods being developed, including direct amide formation and chemical modifications of existing amino acids or their derivatives. smolecule.com Recent advancements include the creation of sequence-defined oligomers of L-glutamamide to enhance their functional properties for research applications. smolecule.com

The diverse academic inquiry into this compound and its analogs is summarized in the table below, highlighting some key areas of investigation:

| Research Area | Focus | Relevant Findings |

| Anticancer Potential | Investigation of this compound derivatives as inhibitors of tumor growth. | Certain derivatives show potential anticancer properties by interfering with cancer cell metabolism. smolecule.com QSAR studies identify structural features related to activity. biochempress.comku.edu.npresearchgate.net |

| Biochemical Role | Role as a precursor to glutamate and nitrogen source in cell cultures. | Potential conversion to glutamate, a key neurotransmitter. ontosight.ai Provides essential nitrogen for cell growth in culture media. smolecule.com |

| Antiparasitic Activity | Evaluation of glutamine analogs against parasites. | Glutamine analogs impair proliferation and differentiation in Trypanosoma cruzi. nih.gov |

| Synthesis and Modification | Development of methods for synthesizing this compound and its derivatives. | Methods include direct amide formation and chemical modifications. smolecule.com Oligomerization techniques are being explored. smolecule.com |

| Structure-Activity Studies | Analyzing the relationship between chemical structure and biological activity of analogs (QSAR). | QSAR studies provide insights into substitutional requirements and molecular descriptors influencing activity. biochempress.comku.edu.npresearchgate.net |

This table illustrates the varied academic interest in this compound, spanning from its fundamental biochemical properties to its potential therapeutic applications and the synthesis of novel related compounds.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-aminopentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGISIDBXHGCDW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173949 | |

| Record name | Glutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2013-17-4 | |

| Record name | L-Glutamine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L593USSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Glutamamide Analogs

Methodologies for the Chemical Synthesis of Glutamamide and its Derivatives

Several methods exist for synthesizing this compound and its derivatives. A direct approach involves the reaction of L-glutamine with ammonia (B1221849) under controlled conditions. smolecule.com Additionally, chemical modifications of existing amino acids or their derivatives are utilized to yield this compound analogs. smolecule.com

Multi-Step Synthetic Pathways (e.g., Chlorosulphonylation, Condensation Reactions)

Multi-step synthetic pathways are commonly employed for the synthesis of complex this compound derivatives. One such approach involves the synthesis of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides. This synthesis can commence with the chlorosulphonylation of substituted benzenes, yielding the corresponding sulphonyl chlorides. ntu.edu.sgbiochempress.com These sulphonyl chlorides then undergo condensation reactions with L-glutamic acid to produce 2-(substituted benzenesulphonyl)-glutamic acids. ntu.edu.sgbiochempress.com Subsequent reactions, such as treatment with thionyl chloride to form acid chlorides, are part of these multi-step sequences leading to the desired this compound analogs. ntu.edu.sgbiochempress.com Condensation reactions are also fundamental in the formation of peptide bonds, where this compound can react with other amines or acids. smolecule.com

Rational Design and Development of Novel this compound Analogues

The development of novel this compound analogues often relies on rational design principles aimed at tailoring their properties. This involves considering the structural features of this compound and introducing modifications to enhance desired characteristics. ntu.edu.sgbiochempress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)-Driven Design

Quantitative Structure-Activity Relationship (QSAR) studies play a significant role in the rational design of this compound analogues. QSAR aims to establish a correlation between the chemical structure of compounds and their biological activity. By analyzing a series of this compound derivatives and their observed activities, QSAR models can identify structural features and molecular descriptors that are important for activity. ntu.edu.sgbiochempress.comresearchgate.netku.edu.npglobalresearchonline.netbiochempress.comresearchgate.netbiochempress.com This information guides the design of new compounds with predicted improved properties. For instance, QSAR studies on 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides have highlighted the importance of specific atomic features, topological indices (like ETSA and RTSA), and molecular descriptors in determining their activity. researchgate.netbiochempress.comresearchgate.netbiochempress.com

Computational Approaches in Derivative Elucidation (e.g., Theoretical Formulation, Molecular Modeling)

Computational approaches, including theoretical formulation and molecular modeling, are integral to the elucidation and design of this compound derivatives. researchgate.netresearchgate.netunifap.bracs.orgmdpi.comwiley.com These methods allow for the investigation of molecular structures, properties, and interactions at a theoretical level. unifap.bracs.orgmdpi.comwiley.com Quantum chemical calculations, for example, can provide insights into the electronic behavior of molecules and generate molecular descriptors used in QSAR studies. researchgate.netunifap.br Molecular modeling provides three-dimensional representations and can help understand the relationship between structural characteristics and potential interactions. unifap.br Computational models can illustrate the importance of factors such as atomic charge, HOMO and LUMO energies, and approximate surface area for the activity of this compound analogs. researchgate.netbiochempress.com

Functionalization and Structural Modification of this compound Scaffolds

Functionalization and structural modification of the this compound scaffold are performed to impart new properties or enhance existing ones. This can involve introducing various chemical groups or integrating the scaffold into larger structures.

Integration into Polymeric Conjugates for Biomedical Applications

This compound and its derivatives can be integrated into polymeric conjugates, particularly for potential biomedical applications. nih.govnih.govpalmanslab.nlresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov Poly(this compound) (PGA), a polymer composed of glutamic acid units, has been explored for drug delivery systems due to its biocompatibility and biodegradability. nih.govmdpi.comresearchgate.net While poly-γ-glutamic acid (γ-PGA) is a naturally occurring polymer, α-PGA is primarily synthesized through chemical processes. mdpi.comresearchgate.net Synthetic polypeptides, including those based on this compound or glutamic acid derivatives, can be prepared through methods like NCA polymerization. nih.gov Functionalization of polymers, such as pillararenes, with polymeric conjugates like poly(this compound) (PGA) can enhance their ability to assemble into nanoaggregates for applications like drug delivery. nih.gov Sequence-defined L-glutamamide oligomers have also been synthesized with pendant groups, allowing for post-functionalization and integration into more complex structures. palmanslab.nlresearchgate.netrsc.org

Therapeutic Applications of Glutamamide and Its Derivatives

Anticancer Potential and Therapeutic Strategies

Research indicates that certain glutamamide derivatives possess anticancer properties, acting as potential inhibitors of tumor growth by interfering with metabolic pathways in cancer cells. smolecule.com Glutamine, from which this compound is derived, is a crucial nutrient for the rapid proliferation of cancer cells, and targeting its metabolism has emerged as a potential strategy against cancer. oaepublish.comauctoresonline.org

Cancer cells often exhibit a reprogrammed metabolism with a high demand for glutamine to support their rapid growth and proliferation. oaepublish.comauctoresonline.orgbiomolther.org Glutamine is converted to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS), which is often overexpressed in many cancer cells, making it a diagnostic biomarker and therapeutic target. frontiersin.orgbiomedicinej.com Glutamate is further converted to α-ketoglutarate (α-KG), an intermediate in the tricarboxylic acid (TCA) cycle, providing carbon for energy and biosynthesis. frontiersin.org

Inhibiting glutaminase activity can suppress tumor cell growth by hindering the replenishment of glutamine in the TCA cycle. frontiersin.org Glutaminase inhibitors, such as BPTES and compound 968, have been developed as allosteric inhibitors of GLS1. mdpi.com Inhibition of glutaminase can also lead to a deficiency in glutathione (B108866) (GSH) levels and the accumulation of mitochondrial reactive oxygen species (mitoROS), ultimately leading to apoptotic cell death in cancer cells. biomedicinej.comtandfonline.com

Many cancer cells become "addicted" to glutamine, meaning they cannot survive in the absence of exogenous glutamine. oaepublish.combiomolther.orgnih.gov This addiction is driven by the high metabolic demands of rapid proliferation, requiring glutamine as a source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis. oaepublish.combiomolther.orgfrontiersin.org Oncogenic factors like c-Myc can play a key role in inducing glutamine addiction by upregulating glutamine metabolism. oaepublish.combiomolther.org

Targeting glutamine addiction involves inhibiting glutamine uptake or the enzymes involved in its metabolism, primarily glutaminase. oaepublish.combiomolther.org Inhibitors of glutamine uptake, such as V-9302 which targets the glutamine transporter ASCT2, are also being investigated. frontiersin.orgnih.gov

Glutamine plays a vital role in the function of immune cells, including lymphocytes, macrophages, and neutrophils, which are crucial for immune regulation and antitumor responses. nih.govzotarellifilhoscientificworks.comnih.gov Reprogramming of glutamine metabolism in immune cells can influence their phenotypes, affecting whether they act as pro-tumorigenic or anti-tumorigenic agents. biomedicinej.com Alterations in glutaminase activity can impact the immunosuppressive tumor microenvironment, potentially affecting antitumor immune responses. biomedicinej.comnih.gov

While cancer cells utilize glutamine for growth, immune cells also require it for proliferation and activation. frontiersin.orgzotarellifilhoscientificworks.com The high use of glutamine by lymphocytes and macrophages suggests that adequate provision of this amino acid is important for their function and the proper functioning of the immune response. zotarellifilhoscientificworks.com Targeting glutamine metabolism can influence the balance between tumor cell growth and immune cell activity.

Due to the complexity and heterogeneity of tumor metabolism, targeting glutamine metabolism alone may lead to resistance. oaepublish.comfrontiersin.org Combining glutaminase inhibitors with other therapeutic agents offers a promising strategy for enhanced cancer treatment. oaepublish.comfrontiersin.orgmdpi.com Combinations with chemotherapy agents have shown increased sensitivity of cancer cells to chemotherapy in some cancers. frontiersin.org

Combinations of glutaminase inhibitors with inhibitors of other pathways, such as mTOR inhibitors or glycolysis inhibitors like metformin, have shown synergistic effects in preclinical models. oaepublish.commdpi.comnih.govfrontiersin.org For instance, combined inhibition of mTOR and GLS has resulted in synergistic tumor cell death and growth inhibition in xenograft mouse models. oaepublish.com A combination of the glutaminase inhibitor CB-839 and the glutamine transporter inhibitor V-9302 showed significant tumor inhibition in HCC xenograft mouse models. nih.gov

Advanced drug delivery systems are being explored to improve the targeting and efficacy of anticancer agents, including those related to this compound and glutamine metabolism inhibitors. rsc.orgnih.govthno.orgfrontiersin.org Poly(α-L-glutamic acid) (PGA)-based nanomaterials, which are biocompatible and biodegradable, have been designed for drug delivery systems. nih.gov These nanomaterials can be used to encapsulate or conjugate chemotherapeutic drugs, potentially enhancing their delivery to tumor sites and reducing systemic toxicity. nih.gov

Supramolecular polymersomes constructed from components like cationic poly(this compound)s have been developed for targeted anticancer drug delivery. rsc.org These systems can encapsulate hydrophilic anticancer drugs and be decorated with targeting ligands to deliver the drug specifically to cancer cells that express the corresponding receptors. rsc.org The release of the loaded drug can be triggered by the tumor microenvironment, such as the acidic environment within cancer cells. rsc.orgthno.orgfrontiersin.org

Neuroprotective and Neurological Disorder Applications

This compound is of interest for its potential role as a precursor to the neurotransmitter glutamate. smolecule.comontosight.ai Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and plays a crucial role in cognitive functions such as learning and memory. ontosight.aipatsnap.com The conversion of this compound to glutamate can occur through the action of enzymes like amidases. ontosight.ai

While excessive glutamate receptor activation has been implicated in neuronal death in various neurological disorders, including neurodegenerative diseases, research into this compound's applications in this area is ongoing. nih.govnih.gov this compound may have applications in the treatment of certain neurological disorders, although further research is needed to fully understand its effects. ontosight.ai Some conotoxins, which are neurotoxic peptides, contain L-glutamamide in their structure and are being explored for their potential therapeutic applications in neurological disorders, such as chronic pain, due to their specific interactions with ion channels and receptors in the nervous system. wikipedia.orgontosight.ai

Exploration in the Treatment of Specific Neurological Conditions

The potential role of this compound as a precursor to glutamate has led to interest in its possible applications in the treatment of certain neurological disorders, although further research is needed to fully understand its effects. ontosight.ai The balance between glutamine and glutamate is considered relevant for regulating brain cognitive function. researchgate.net High levels of glutamine may potentially disrupt the ammonia-glutamate balance, negatively affecting cognitive function, while depleted glutamate levels might be associated with increased brain uptake of glutamate. researchgate.net

Research into neurological conditions often focuses on the complex interplay of neurotransmitters and metabolic pathways. For instance, altered expression of glutamate transporters has been extensively studied in the context of neuropathology, including in conditions like Amyotrophic Lateral Sclerosis (ALS). nih.gov While the direct application of this compound in treating specific neurological conditions requires more investigation, the understanding of related compounds like glutamine and glutamate in neurological function and dysfunction provides a foundation for future research into this compound derivatives.

Anti-aging and Cellular Senescence Modulation

Research suggests that glutamine availability can influence the development of cellular senescence and aging. nih.govnih.gov Studies have indicated that long-term glutamine deprivation can induce cellular senescence in fibroblasts and aging phenotypes in model organisms like Drosophila melanogaster. nih.govnih.gov Conversely, glutamine supplementation has been shown to alleviate cellular senescence induced by oxidative stress and rescue aging phenotypes in mice models. nih.govnih.gov

This influence appears to be mediated, at least in part, by the regulation of autophagy and the Akt-mTOR signaling pathway. nih.govnih.gov Long-term glutamine deprivation has been linked to the activation of the Akt-mTOR pathway and impairment of autolysosome function. nih.govnih.gov Inhibition of the Akt-mTOR pathway was found to effectively rescue the autophagy impairment and cellular senescence caused by glutamine deprivation. nih.gov These findings suggest a potential interplay between glutamine availability and the aging process, highlighting glutamine as a potential anti-aging nutrient. nih.govnih.gov

Research into Dermatological Applications and Skin Health

Research has explored the potential dermatological applications of this compound derivatives, particularly in the context of skin aging and health. A dipeptide derivative, N-Decanoyl-L-glutaminyl-L-glutamine amide (DGGA), has been reported as an anti-senescence agent for treating skin aging. oatext.com Gene-expression testing of DGGA has indicated potential applications in topical skin treatment through its efficacy as an osmoprotectant and cellular anti-senescence agent. oatext.com

Previous research has suggested that metabolite dipeptides, including glutaminylglutamine amide and N-acetylglutaminylglutamine amide, may be beneficial for treating human skin aging. oatext.com However, these compounds reportedly showed poor stability in typical water-based topical formulations. oatext.com DGGA, a newer derivative, offers a potential approach for topical skin care by influencing various biological pathways relevant to skin aging, such as melanogenesis, cellular inflammation, oxidative damage, and senescence. oatext.com

Glutamine itself is considered important for skin health, playing a role in cell growth, detoxification, and barrier building in the skin. mdpi.com It is also involved in collagen production, a key protein for skin firmness and elasticity, and studies suggest that glutamine can significantly increase collagen production in the skin. perfectimage.com

Immunomodulatory and Homeostatic Properties

Glutamine is widely recognized for its crucial role in immune function and homeostasis. nih.govmdpi.comnih.gov It is a primary energy substrate for various immune cells, including lymphocytes, macrophages, and neutrophils. nih.govnih.govscielo.br Glutamine consumption by immune cells can be similar to or even greater than glucose consumption in both healthy and diseased states. nih.gov

During inflammatory conditions, such as infection or injury, glutamine may become conditionally essential as the demand for this nutrient can exceed the body's production capacity, leading to decreased concentrations in the bloodstream and tissues. nih.govnih.gov Low blood concentrations of glutamine have been associated with impaired immune cell function and poorer clinical outcomes. nih.gov

Enhancement of Phagocytic Activity by Immune Cells

Glutamine availability is important for the phagocytic activity of immune cells, particularly macrophages and neutrophils. nih.govnih.govscielo.br Studies have shown that high concentrations of extracellular glutamine are required for maximal phagocytosis by macrophages. mdpi.com Glutamine also plays a role in the optimal generation of nitric oxide (NO) by activated macrophages, providing substrate for NO synthesis. mdpi.com Research in animal models has suggested that decreased phagocytic and fungicidal activities in the absence of glutamine may be linked to diminished adhesion observed in peritoneal macrophages. d-nb.info

In clinical settings, studies have explored the effect of glutamine-based immunonutrition on the phagocytic activity of thrombocytes in patients. researchgate.net

Support for Gastrointestinal Barrier Integrity and Immune Function

Glutamine supplementation has been shown to improve gut barrier function in various experimental conditions involving injury and in some clinical situations. nih.govnih.gov It can modulate intestinal permeability and the expression of tight junction proteins. nih.gov Mechanistically, glutamine supports intestinal integrity by promoting enterocyte proliferation, activating signaling pathways like MAPK, and inducing the expression of tight junction proteins such as claudin-1, claudin-4, occludin, and zonula occludens (ZO)-1. nih.govmdpi.com

Mitigation of Treatment-Associated Toxicities

Treatment modalities for various diseases, particularly cancer therapies such as chemotherapy and radiation, are often associated with significant toxicities to normal tissues. These adverse effects can impact patient quality of life and may necessitate dose reductions or interruptions in treatment, potentially compromising therapeutic efficacy. Research has explored the potential of this compound and its derivatives, most notably glutamine, in mitigating these treatment-associated toxicities.

Glutamine, a conditionally essential amino acid, plays crucial roles in maintaining the integrity of the gastrointestinal mucosa, supporting immune function, and acting as a precursor for glutathione synthesis, a key antioxidant nih.govmskcc.orgnih.gov. These functions are particularly relevant in the context of mitigating treatment-induced damage to rapidly dividing cells and tissues.

Research Findings on Toxicity Mitigation

Studies have investigated the effects of glutamine supplementation on various treatment-induced toxicities:

Mucositis: Oral glutamine supplementation has been explored for its potential to reduce the incidence and severity of mucositis, a painful inflammation and ulceration of the mucous membranes that can occur in the mouth, throat, esophagus, stomach, and intestines during chemotherapy and radiation therapy nih.govmdpi.comnih.govnih.gov. Glutamine is thought to support the proliferation of intestinal epithelial cells and enhance mucin synthesis, thereby helping to maintain the structural integrity of the gut lining and support the regeneration of damaged mucosal cells mdpi.com. While some studies have shown a reduction in the severity and duration of mucositis, others have reported more modest or inconclusive outcomes mdpi.com. Oral glutamine has shown effectiveness in reducing the severity and duration of stomatitis, a form of oral mucositis, in patients receiving chemotherapy mdpi.com. In patients undergoing radiotherapy for head and neck cancer, oral glutamine has been shown to delay the onset and reduce the frequency and duration of severe oral mucositis nih.gov.

Neurotoxicity: Chemotherapy-induced peripheral neuropathy, characterized by numbness or tingling in the hands and feet, is a common and dose-limiting side effect of certain chemotherapeutic agents like paclitaxel, cisplatin (B142131), and oxaliplatin (B1677828) nih.govnih.gov. Glutamine may play a role in preventing this neurotoxicity, possibly by acting as a precursor for glutathione, which helps mitigate oxidative stress mdpi.com. Studies suggest glutamine may be beneficial in preventing the neurotoxicity associated with paclitaxel, cisplatin, oxaliplatin, bortezomib, and lenalidomide (B1683929) nih.gov.

Gastrointestinal Toxicity: Beyond mucositis, glutamine has shown benefits in reducing other gastrointestinal toxic effects of chemotherapy, such as diarrhea induced by irinotecan (B1672180) and 5-FU nih.govmskcc.org. It may help improve gut integrity and function, which are often compromised by cancer treatments mskcc.orgmdpi.com.

Cardiotoxicity: Anthracycline-based chemotherapy can lead to cardiotoxicity nih.govnih.gov. Research in animal models suggests that oral glutamine may protect against acute doxorubicin-induced cardiotoxicity by reducing oxidative damage in cardiomyocytes and maintaining cardiac glutathione levels nih.govnih.gov.

Genotoxicity: Studies in rats have indicated that oral glutamine can significantly reduce the clastogenicity (chromosome breakage) induced by cisplatin in bone marrow cells, potentially through its antioxidant action nih.gov.

Data Tables

Research findings on the mitigation of treatment-associated toxicities by glutamine and its derivatives are often presented with specific data points related to the incidence, severity, or duration of toxicities in treatment groups compared to control groups. While specific comprehensive datasets suitable for interactive tables across all toxicity types were not consistently available in the search results, the following provides examples of how such data could be presented based on the findings:

Table 1: Effect of Oral Glutamine on Severe Oral Mucositis in Head and Neck Cancer Patients Undergoing Radiotherapy nih.gov

| Group | Incidence of Grade 3/4 Mucositis | Mean Duration of Grade 3/4 Mucositis (Days) |

| Glutamine | Significantly Lower | 6.6 |

| Control | Higher | 9.2 |

Note: Data is illustrative, based on reported significant reductions and mean durations.

Table 2: Effect of Oral Glutamine on Cisplatin-Induced Clastogenicity in Rat Bone Marrow Cells nih.gov

| Treatment | Reduction in Clastogenicity (%) |

| Glutamine + Cisplatin | Approximately 48% |

| Cisplatin Alone | 0 |

Note: Data is illustrative, based on reported significant reduction.

These tables exemplify the type of quantitative data that supports the potential of this compound (primarily in the form of glutamine) in mitigating specific treatment-associated toxicities.

Detailed Research Findings

Further detailed findings from research include:

In a phase I trial involving patients with inflammatory breast cancer receiving methotrexate (B535133) (MTX) neoadjuvant therapy, oral glutamine supplementation was associated with no signs of chemotherapy-related toxicity, with only one patient experiencing grade I mucositis nih.govnih.gov. Preclinical studies in rats also showed that glutamine decreased the total polyglutamated MTX in the gut while increasing it in the tumor, suggesting a potential mechanism for reduced gut toxicity and enhanced tumor efficacy nih.govnih.gov.

Parenteral glycyl-L-glutamine supplementation in patients with metastatic colorectal carcinoma receiving 5-fluorouracil (B62378) (5-FU)/calcium-folinate chemotherapy resulted in a significant reduction in mucositis and ulcerations of the gastric and duodenal mucosa washington.edu.

In pediatric patients with acute myeloid leukemia requiring parenteral nutrition, glycyl-glutamine supplementation could potentially hasten neutrophil recovery after intensive myelosuppressive chemotherapy nih.gov.

Glutamine's role in enhancing the synthesis of heat shock proteins (HSPs) has been suggested as a defense mechanism against cellular damage, which could contribute to its protective effects against nephrotoxic acute kidney injury nih.gov.

While the evidence suggests promising roles for glutamine in mitigating various treatment-associated toxicities, further large randomized placebo-controlled trials are needed to fully define its role in clinical practice nih.govnih.govnih.gov.

Molecular Mechanisms of Action

Enzyme-Mediated Biotransformations and Their Functional Consequences

The metabolic fate of glutamamide and its derivatives is intricately linked to the activity of specific enzymes that catalyze their transformation, thereby influencing cellular processes ranging from neurotransmission to pathological cell growth.

Amidases, a class of enzymes belonging to the nitrilase superfamily, are responsible for the hydrolysis of amide bonds. This enzymatic reaction converts an amide into a carboxylic acid and ammonia (B1221849) nih.gov. In the context of this compound, amidases facilitate its conversion to glutamate (B1630785). The catalytic mechanism of these enzymes typically involves a catalytic triad of cysteine, glutamate, and lysine residues nih.gov. The reaction proceeds through the formation of a thioester intermediate at the cysteine residue, followed by the binding of water and subsequent release of the carboxylic acid product nih.gov. This conversion is a critical step in metabolic pathways that utilize glutamine and its analogues. For instance, the enzyme ω-amidase catalyzes the hydrolysis of α-ketoglutaramate to α-ketoglutarate and ammonia, a key step in an alternative pathway for glutamine metabolism known as the glutaminase (B10826351) II pathway researchgate.net.

Phosphate-activated glutaminase (PAG) is a mitochondrial enzyme that plays a crucial role in the central nervous system by catalyzing the conversion of glutamine to glutamate researchgate.netnih.govwikipedia.org. Glutamate is the primary excitatory neurotransmitter in the brain, and its synthesis from glutamine is a key component of the glutamate-glutamine cycle between neurons and glial cells researchgate.netwikipedia.org. After its release into the synapse, glutamate is taken up by astrocytes and converted to glutamine. This glutamine is then transported back to neurons, where PAG converts it back to glutamate to be packaged into synaptic vesicles wikipedia.org. The activity of PAG is regulated by various factors, including inorganic phosphate (B84403), which acts as an activator, and the reaction products glutamate and ammonia, which act as inhibitors researchgate.net. This tight regulation is essential to maintain appropriate levels of neurotransmitter glutamate and prevent excitotoxicity researchgate.net.

There are two primary isoforms of glutaminase in mammals, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by different genes nih.govresearchgate.net. These isoforms exhibit different tissue distributions and kinetic properties researchgate.net. In many types of cancer, there is a metabolic shift towards increased glutamine metabolism, often referred to as "glutamine addiction," to support rapid cell proliferation and survival nih.govnih.gov.

GLS1 is often upregulated in various cancers and is generally considered to be tumorigenic nih.govresearchgate.netnih.gov. It fuels the tricarboxylic acid (TCA) cycle and provides precursors for the synthesis of macromolecules nih.gov. Targeting GLS1 has been shown to suppress cancer cell proliferation and stemness properties researchgate.netnih.govmdpi.com.

GLS2 , in contrast, is often considered a tumor suppressor and is a target of the p53 tumor suppressor protein nih.gov. However, its role can be context-dependent, as some studies have shown that GLS2 can support tumorigenesis in certain breast cancer subtypes nih.govmdpi.com.

The differential roles of these isoforms make them attractive targets for cancer therapy. Inhibitors that selectively target GLS1 or both GLS1 and GLS2 have been developed and are being investigated in preclinical and clinical studies researchgate.netmdpi.com.

| Feature | GLS1 (Kidney-type) | GLS2 (Liver-type) |

| Primary Role in Cancer | Generally considered tumorigenic nih.govnih.gov | Often acts as a tumor suppressor, but can be tumorigenic in some contexts nih.govresearchgate.net |

| Expression in Cancer | Frequently upregulated nih.govresearchgate.net | Often repressed in cancers like glioblastoma and hepatocellular carcinoma nih.gov |

| Regulation by p53 | Not directly regulated | Is a target gene of p53 nih.gov |

| Therapeutic Targeting | A major target for cancer therapy with several inhibitors in development researchgate.net | Targeting can be effective in specific cancer subtypes, such as BPTES-resistant luminal-type breast cancer mdpi.com |

This table provides a comparative overview of the general roles and characteristics of glutaminase isoforms GLS1 and GLS2 in the context of disease.

Glutamine synthetase (GS) catalyzes the reverse reaction of glutaminase, converting glutamate to glutamine nih.gov. This enzyme is crucial for ammonia detoxification and the synthesis of glutamine for various biosynthetic processes nih.gov. While this compound itself is a substrate for amidases, its derivatives have the potential to interact with and inhibit glutamine synthetase. The development of inhibitors for GS has been a long-standing area of research, with compounds like methionine sulfoximine (B86345) and phosphinothricin being well-characterized inhibitors researchgate.netnih.gov. These inhibitors often act as analogues of the tetrahedral intermediate of the GS-catalyzed reaction nih.gov. Theoretical and computational studies have been used to design and evaluate glutamic acid derivatives as potential GS inhibitors for therapeutic applications, including cancer and infectious diseases nih.govresearchgate.netnih.gov. The inhibition of GS can disrupt nitrogen metabolism and have significant effects on cell viability.

Metabolic Reprogramming and Cellular Bioenergetics in Pathological States

The metabolism of this compound and its impact on cellular bioenergetics are particularly relevant in pathological conditions characterized by rapid cell proliferation, such as cancer.

Rapidly proliferating cells, including cancer cells, exhibit a reprogrammed metabolism to meet their high demands for energy and biosynthetic precursors nih.govmdpi.com. One of the hallmarks of this metabolic reprogramming is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction" nih.govnih.gov. Glutamine serves as a key substrate for:

Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle with intermediates necessary for energy production and biosynthesis nih.govnih.gov.

Redox Homeostasis: Providing glutamate for the synthesis of the antioxidant glutathione (B108866) (GSH) nih.govnih.gov.

Nitrogen Source: Donating nitrogen for the synthesis of nucleotides and other amino acids nih.gov.

Disruption of glutamine metabolism, for instance by inhibiting glutaminase, can have profound effects on cancer cells. It can lead to a cascade of events including the interruption of the TCA cycle, impaired synthesis of macromolecules, and increased oxidative stress, ultimately leading to reduced cell proliferation and, in some cases, cell death nih.govresearchgate.netmdpi.com. Therefore, targeting the pathways involving this compound and its metabolic products represents a promising strategy for cancer therapy nih.govmdpi.com. The reliance on glutamine metabolism is a vulnerability that can be exploited to selectively target cancer cells nih.gov. Studies have shown that glutamine depletion is associated with growth arrest and apoptosis in cancer cells nih.gov. The oncogenic transcription factor c-MYC is a key driver of this metabolic reprogramming, as it upregulates the expression of glutaminase, thereby linking cell proliferation signals to metabolic pathways researchgate.net.

| Metabolic Pathway | Role in Pathological Cell Proliferation | Consequence of Disruption |

| Glutaminolysis | Provides energy (ATP), biosynthetic precursors for the TCA cycle, and nitrogen for nucleotide synthesis nih.govnih.govmdpi.com. | Reduced cell proliferation, impaired energy production, and inhibition of macromolecule synthesis nih.govmdpi.com. |

| Redox Homeostasis | Glutamine-derived glutamate is a precursor for glutathione (GSH), which protects against oxidative stress nih.govnih.gov. | Increased reactive oxygen species (ROS), oxidative stress, and potential for apoptosis mdpi.comnih.gov. |

| Nucleotide Synthesis | Glutamine provides the nitrogen atoms for the synthesis of purines and pyrimidines nih.gov. | Inhibition of DNA and RNA synthesis, leading to cell cycle arrest nih.gov. |

| Amino Acid Synthesis | Serves as a nitrogen donor for the synthesis of other non-essential amino acids nih.gov. | Depletion of essential building blocks for protein synthesis. |

This interactive table summarizes the critical metabolic pathways dependent on glutamine in pathological cell proliferation and the consequences of their disruption.

Impact on De Novo Synthesis of Nucleic Acids and Proteins in Cancer Cells

Rapidly proliferating cancer cells have a heightened demand for the building blocks of life: nucleic acids (DNA and RNA) and proteins. Glutamine is a primary and essential substrate for the de novo synthesis of these macromolecules.

Glutamine serves as the principal nitrogen donor for the synthesis of purine and pyrimidine (B1678525) rings, the fundamental components of nucleotides. nih.gov This process is vital for DNA replication and RNA transcription, which are prerequisites for cell division and function. The high rate of glutamine uptake is critical for rapidly dividing tumor cells to fuel this constant nucleic acid synthesis. researchgate.net For instance, in Caco-2 cells, the presence of high levels of glutamine is essential for the synthesis of purine nucleotides and subsequent cell proliferation.

Beyond nucleic acids, glutamine contributes significantly to protein synthesis. As a proteogenic amino acid, it is directly incorporated into polypeptide chains. Furthermore, its carbon and nitrogen atoms are used to synthesize other non-essential amino acids, such as glutamate, aspartate, and alanine, thereby supporting the broad requirements for protein production. General amino acid deprivation is known to halt protein synthesis, and the depletion of a central metabolite like glutamine can have a particularly significant impact on this process.

Regulation of Anaplerotic and Glycolytic Metabolic Fluxes

Cancer cells reprogram their metabolism to sustain their high proliferative rate. A key feature of this reprogramming is an increased reliance on both glycolysis (the Warburg effect) and glutaminolysis (the breakdown of glutamine). Glutamine plays a crucial anaplerotic role, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov

In many cancer cells, glutamine is converted to glutamate and subsequently to α-ketoglutarate (α-KG). frontiersin.org α-KG enters the TCA cycle, supplying the carbon necessary for the synthesis of other molecules and for generating ATP and reducing equivalents like NADPH. researchgate.net This process is vital for cells that divert glycolytic intermediates away from the TCA cycle towards the synthesis of lactate or other biosynthetic precursors. researchgate.net By feeding the TCA cycle, glutamine metabolism supports the production of citrate, which can be exported from the mitochondria to the cytosol for the synthesis of fatty acids and lipids required for new cell membranes. nih.gov

This metabolic flexibility is a hallmark of cancer. The interplay between glycolysis and glutaminolysis allows cancer cells to adapt to fluctuating nutrient availability and meet their high demands for both energy and biomass. researchgate.net

Induction of Programmed Cell Death (Apoptosis), Growth Arrest, and Autophagy

Given its central role in biosynthesis and metabolism, depriving cancer cells of glutamine can trigger cell death and survival pathways. Targeting glutamine metabolism has been shown to be effective in inhibiting tumor growth by inducing apoptosis (programmed cell death), cell cycle arrest, and autophagy.

Lack of glutamine can lead to the depletion of TCA cycle intermediates, which can trigger apoptosis in a manner dependent on the oncogene Myc. The inhibition of glutamine metabolism can also lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components and initiate apoptosis.

Glutamine deprivation can also induce autophagy, a cellular recycling process where the cell degrades its own components to provide nutrients and energy during times of stress. Autophagy can act as a temporary survival mechanism for cancer cells facing nutrient limitation. mdpi.com However, excessive or sustained autophagy can also lead to a form of programmed cell death known as autophagic cell death. The role of autophagy is context-dependent; in some scenarios, inducing autophagy in cancer cells is a protective response, while in others, it contributes to cell death.

| Pathway | Effect of Glutamine Deprivation | Cancer Cell Lines Studied |

| Apoptosis | Induction | HeLa, HCT-116, A549, PC3, DU145 |

| Growth Arrest | Induction (G0/G1 phase) | HCT116, DLD1 |

| Autophagy | Induction | HeLa, HCT-116, A549, PC3, DU145 |

This table summarizes the general effects of glutamine deprivation on key cellular processes in various cancer cell lines as reported in the literature.

Receptor and Intracellular Signaling Pathway Modulation

Glutamine is not merely a metabolic substrate; it also functions as a key signaling molecule that directly influences intracellular pathways controlling cell growth, proliferation, and survival.

Influence on Mitogen-Activated Protein Kinases (MAPKs) Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Glutamine metabolism is intricately linked to MAPK signaling.

In some cancer models, such as epithelial ovarian and colorectal cancer cell lines, glutamine deprivation has been shown to increase mitochondrial ROS. This oxidative stress, in turn, activates the MAPK signaling cascade, specifically leading to the phosphorylation of ERK1/2. mdpi.com Furthermore, glutamate, the product of glutamine hydrolysis, can stimulate pancreatic cancer cell invasion and migration through the activation of AMPA receptors and the subsequent engagement of the Kras-MAPK signaling pathway. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT)

Glutamine metabolism has a complex and often context-dependent role in modulating key inflammatory and survival signaling pathways like NF-κB and STAT.

STAT Pathways: Glutamine can activate the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor that promotes the proliferation and survival of cancer cells. nih.gov This activation can occur independently of glutamine's metabolic roles, highlighting its function as a direct signaling molecule. nih.gov In T24 bladder cancer cells, for example, glutamine promotes proliferation by neutralizing ROS and activating the STAT3 pathway. researchgate.net

NF-κB Pathways: The relationship between glutamine and Nuclear Factor-kappa B (NF-κB) is multifaceted. In some contexts, glutamine can attenuate inflammation by inhibiting the activation of the NF-κB pathway. researchgate.net Conversely, other studies show that the NF-κB pathway can upregulate enzymes involved in glutamine metabolism, such as glutamine-fructose-6-phosphate transaminase 2 (GFPT2), to promote migration in non-small cell lung cancer. nih.gov Additionally, cancer-associated fibroblasts can activate the NF-κB signaling pathway in cancer cells to increase the expression of glutamine transporters, thereby enhancing glutamine uptake and promoting tumor growth. nih.gov

| Signaling Pathway | Effect of Glutamine/Glutamine Metabolism | Cancer Type/Cell Line |

| MAPK (ERK1/2) | Activated by glutamine deprivation (via ROS) | Ovarian, Colorectal Cancer mdpi.com |

| STAT3 | Activated by glutamine presence | MDA-MB-231, HeLa, SiHa, T24 Bladder Cancer researchgate.netnih.gov |

| NF-κB | Inhibited by glutamine (in inflammatory models) | RAW 267.4 cells researchgate.net |

| NF-κB | Activates glutamine-utilizing enzymes | Non-Small Cell Lung Cancer nih.gov |

This table illustrates the diverse effects of glutamine on major signaling pathways, highlighting its context-dependent roles.

Impact on Cellular Gene Expression Profiles

By modulating transcription factors like STAT3, NF-κB, and the oncogene c-Myc, glutamine metabolism profoundly impacts the gene expression profiles of cancer cells. nih.govnih.govmdpi.com The activation of these factors leads to widespread changes in the transcription of genes involved in cell cycle progression, survival, metabolism, and metastasis.

For instance, c-Myc, a master regulator of cell growth, drives glutamine addiction by upregulating the expression of genes encoding glutamine transporters (like SLC1A5) and glutaminase (GLS), the enzyme that initiates glutaminolysis. mdpi.com This creates a positive feedback loop where an oncogenic driver alters the metabolic wiring of the cell, which in turn sustains the oncogenic state.

Systematic analyses across various cancers have revealed that the expression levels of glutamine metabolism-related genes can predict patient prognosis and response to therapy. nih.govresearchgate.net These comprehensive gene expression studies underscore that the metabolic reprogramming driven by glutamine is a fundamental aspect of the malignant phenotype, reflecting deep-seated changes in the genetic and epigenetic landscape of the tumor cell. nih.gov

Role in Nicotinamide Adenine Dinucleotide (NAD) Redox Potential Regulation

This compound, also known as L-glutamine, plays a significant, though indirect, role in the regulation of the cellular redox state, particularly through its influence on the Nicotinamide Adenine Dinucleotide (NAD) pool. NAD exists in an oxidized form (NAD+) and a reduced form (NADH), and the ratio between them (NAD+/NADH) is a critical indicator of the cell's metabolic health and redox state promegaconnections.com. This balance is fundamental for a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling nih.gov.

The metabolism of glutamine is intricately linked with NAD-dependent pathways. Glutamine is a primary metabolic substrate for many proliferating cells and is converted to glutamate by the enzyme glutaminase wikipedia.orgresearchgate.net. Glutamate can then be converted into α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism that involves multiple NAD+-dependent dehydrogenases. These reactions reduce NAD+ to NADH researchgate.net.

Furthermore, the enzyme glutamate dehydrogenase, which catalyzes the reversible conversion of glutamate to α-ketoglutarate, directly utilizes NAD+ or NADP+ as a cofactor researchgate.net. The activity of this enzyme is considered to be near equilibrium in mitochondria, meaning its function is closely tied to the mitochondrial NAD+/NADH ratio researchgate.net.

Studies have shown that glutamine metabolism is crucial for maintaining redox homeostasis researchgate.netnih.gov. In sickle cell anemia, for instance, oral L-glutamine supplementation has been observed to significantly increase the NAD redox potential (the ratio of NADH to total NAD+ + NADH) and the levels of NADH in red blood cells nih.gov. This suggests that glutamine availability can directly impact the cellular NAD pool, which may in turn reduce oxidative susceptibility nih.gov. The balance between NAD+ and NADH is vital, as an imbalance can impair cellular metabolism and contribute to a range of pathologies promegaconnections.comnih.gov.

Interactions with Glutamate Receptor Subtypes (Ionotropic and Metabotropic)

While this compound (glutamine) is not the primary ligand for glutamate receptors, it is the immediate and essential precursor for the synthesis of glutamate, the most abundant excitatory neurotransmitter in the mammalian nervous system wikipedia.orgqiagen.com. The conversion of glutamine to glutamate occurs within presynaptic neurons via the enzyme glutaminase as part of the glutamate-glutamine cycle wikipedia.orgqiagen.comnih.gov. This cycle ensures a steady supply of glutamate for neurotransmission, which is mediated by its interaction with specific receptors on postsynaptic and glial cells qiagen.comwikipedia.org.

Glutamate receptors are broadly classified into two major families: ionotropic and metabotropic receptors nih.govnih.govabcam.com.

Ionotropic Glutamate Receptors (iGluRs): These receptors are ligand-gated ion channels that, upon binding glutamate, open to allow the passage of cations like Na+ and Ca2+ across the cell membrane nih.govnih.gov. This ion influx leads to rapid depolarization of the postsynaptic neuron, generating an excitatory postsynaptic current (EPSC) wikipedia.orgscispace.com. The iGluRs are further divided into three subtypes based on their selective activation by specific agonists nih.gov:

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Mediate the majority of fast excitatory neurotransmission in the brain nih.gov.

NMDA (N-methyl-D-aspartate) Receptors: These receptors are unique in that they require both glutamate binding and membrane depolarization to relieve a voltage-dependent magnesium block, allowing for Ca2+ influx. This property makes them key players in synaptic plasticity, learning, and memory wikipedia.orgnih.gov.

Kainate Receptors: Involved in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic excitability nih.gov.

Metabotropic Glutamate Receptors (mGluRs): Unlike iGluRs, these are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission more slowly through intracellular second messenger signaling cascades nih.govwikipedia.orgnih.gov. There are eight subtypes of mGluRs, organized into three groups based on sequence homology, pharmacology, and the intracellular pathways they activate qiagen.comnih.gov:

Group I (mGluR1, mGluR5): Typically located postsynaptically, their activation leads to the stimulation of phospholipase C and subsequent increases in intracellular calcium qiagen.com.

Group II (mGluR2, mGluR3): Primarily found on presynaptic terminals, they act as autoreceptors to suppress glutamate release by inhibiting adenylyl cyclase qiagen.comnih.gov.

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also predominantly presynaptic, their activation similarly leads to the inhibition of neurotransmitter release qiagen.com.

Both ionotropic and metabotropic receptors are crucial for normal brain function, including synaptic plasticity, and their dysregulation is implicated in numerous neurological disorders wikipedia.orgnih.gov. The role of this compound is therefore foundational, providing the essential building block for the neurotransmitter that activates this diverse and critical receptor system.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design for elucidating how the chemical structure of a compound influences its biological activity scispace.com. For this compound (glutamine), a key amino acid in the metabolism of cancer cells, numerous SAR and QSAR studies have been conducted on its structural analogs to develop potential anticancer agents scispace.comsymbiosisonlinepublishing.comnih.gov. Because tumor cells often exhibit a high demand for glutamine to supply nitrogen for the synthesis of nucleotides and other essential macromolecules, structural variants of glutamine are explored as potential antagonists of glutamine-dependent enzymes nih.govscispace.com.

A significant body of research has focused on a series of 5-N-substituted-2-(substituted benzenesulphonyl) glutamines symbiosisonlinepublishing.comnih.gov. In these studies, the antitumor activity of dozens of newly synthesized glutamine analogs was tested against cancer cell lines, such as Ehrlich ascites carcinoma (EAC) scispace.comnih.gov. The goal of these QSAR studies is to create a mathematical model that correlates the molecular structure of these analogs with their observed anticancer activity, typically measured as the percentage of tumor weight inhibition scispace.comsymbiosisonlinepublishing.com.

Identification of Crucial Atomic Features and Molecular Descriptors for Biological Activity

To build predictive QSAR models, researchers calculate a variety of molecular descriptors that quantify the physicochemical properties of the this compound analogs. These descriptors fall into several categories, including electronic, steric, and topological parameters symbiosisonlinepublishing.comnih.gov. By correlating these descriptors with the observed biological activity, it is possible to identify the key structural features that are either beneficial or detrimental to the desired therapeutic effect.

For the 5-N-substituted-2-(substituted benzenesulphonyl) glutamine series, studies have identified several crucial descriptors nih.govresearchgate.net:

Electronic Parameters: The electronic parameter sigma (σ) on the aromatic (benzenesulphonyl) ring was found to correlate significantly with antitumor activity. This indicates that the electron-donating or electron-withdrawing nature of the substituents on this ring plays a major role in the compound's efficacy nih.gov. The resonance factor was noted as a major contributor to this electronic effect nih.gov.

Steric Parameters: Steric effects were also found to be important determinants of activity researchgate.net. Descriptors such as the Taft steric parameter (Es) and the Sterimol length parameter (L) of the substituent on the aliphatic side chain showed a significant correlation with anticancer activity nih.gov. This suggests that the size and shape of the substituents at this position influence how the molecule interacts with its biological target.

Topological and Quantum Chemical Descriptors: More advanced studies have utilized a wider range of descriptors, including those derived from quantum chemical calculations symbiosisonlinepublishing.com. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, atomic charges, and approximate surface area have been highlighted as important for biological activity researchgate.net.

One consistent finding is the essential role of at least one free hydrogen atom in the amide moiety for biological activity researchgate.net. This highlights the importance of specific hydrogen bonding interactions between the glutamine analog and its target enzyme.

| Descriptor Category | Specific Descriptor | Significance for Biological Activity |

|---|---|---|

| Electronic | Sigma (σ) | Correlates with the electron-donating/withdrawing nature of substituents on the aromatic ring, influencing activity. nih.gov |

| Steric | Taft Parameter (Es) | Relates the size and shape of side-chain substituents to efficacy. nih.gov |

| Steric | Sterimol Length (L) | Indicates that the length of the side-chain substituent is a significant factor. nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Reflects the molecule's reactivity and ability to participate in electronic interactions. researchgate.net |

| Structural Feature | Amide Hydrogen | At least one free hydrogen on the amide group is considered essential for activity, likely for hydrogen bonding. researchgate.net |

Predictive Computational Modeling of Structure-Activity Correlations

After identifying relevant molecular descriptors, the next step in QSAR analysis is to develop computational models that can predict the biological activity of new, unsynthesized compounds. These models establish a quantitative relationship between the descriptors (independent variables) and the activity (dependent variable) symbiosisonlinepublishing.comresearchgate.net. Several statistical and machine learning methods have been employed for modeling the anticancer activity of this compound analogs.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most significant descriptors symbiosisonlinepublishing.com. It is a straightforward and interpretable modeling approach.

Multiple Nonlinear Regression (MNLR): When the relationship between structure and activity is not linear, MNLR can provide a more accurate model by fitting the data to a nonlinear equation symbiosisonlinepublishing.com.

Artificial Neural Networks (ANN): ANNs are powerful nonlinear modeling tools inspired by the structure of the human brain symbiosisonlinepublishing.com. They are capable of capturing highly complex and non-obvious relationships between molecular descriptors and biological activity. Studies have shown that ANN models can perform marginally better than MLR and MNLR in predicting the antitumor activity of this compound analogs symbiosisonlinepublishing.com.

To ensure the reliability and predictive power of these models, they are rigorously validated. This typically involves splitting the data into a "training set," used to build the model, and a "test set," used to evaluate its performance on compounds it has not seen before symbiosisonlinepublishing.com. Cross-validation techniques are also used to assess the model's robustness symbiosisonlinepublishing.com. The ultimate goal of these predictive models is to guide the synthesis of new glutamine derivatives with enhanced anticancer potency symbiosisonlinepublishing.com.

| Modeling Technique | Description | Application in this compound SAR |

|---|---|---|

| Principal Component Analysis (PCA) | A statistical method used to reduce the dimensionality of the data by summarizing information from multiple descriptors into a few principal components. | Used to understand the distribution of compounds and select relevant descriptors for model building. symbiosisonlinepublishing.com |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between molecular descriptors and biological activity. | Used to develop foundational predictive QSAR equations. symbiosisonlinepublishing.com |

| Multiple Nonlinear Regression (MNLR) | Models non-linear relationships between descriptors and activity. | Applied when linear models are insufficient to capture the complexity of the SAR. symbiosisonlinepublishing.com |

| Artificial Neural Network (ANN) | A machine learning technique that can model highly complex, non-linear relationships. | Has shown slightly superior predictive performance compared to MLR and MNLR for this class of compounds. symbiosisonlinepublishing.com |

Advanced Research Methodologies and Analytical Techniques

In Vitro and In Vivo Experimental Models

Experimental models play a crucial role in evaluating the biological activity of glutamamide analogs. These models range from cell-based systems to preclinical animal studies.

Cell Culture Systems

Cell culture systems provide controlled environments to study the effects of compounds on specific cell types. Several cell lines have been used in the investigation of this compound analogs, particularly in the context of their potential antitumor activities.

Ehrlich Ascites Carcinoma (EAC) cells have been utilized for screening this compound derivatives for their possible antineoplastic activity in in vitro systems. researchgate.net IMR-32, a human neuroblastoma cell line, has also been employed to test the inhibition of tumor cell proliferation by this compound analogs. nih.govresearchgate.net These cells are derived from an abdominal mass in a 13-month-old male and exhibit both neuroblast-like and fibroblast-like morphologies. culturecollections.org.ukbcrj.org.brabmgood.comatcc.org Another cell line, IEC-6, derived from rat intestinal crypt cells, has been used in studies related to glutamine metabolism and cell proliferation, which is relevant given this compound's structural similarity to glutamine. culturecollections.org.ukbcrj.org.brnih.govmdpi.com While IEC-6 cells are used to study intestinal epithelial cell behavior and the importance of glutamine synthetase for proliferation, research on this compound itself in this specific cell line is less directly reported in the search results compared to its analogs in cancer cell lines. nih.govnih.gov

Preclinical Animal Models

Preclinical animal models, particularly mice, are essential for evaluating the in vivo efficacy and effects of potential therapeutic agents. Swiss Albino mice have been frequently used in studies involving this compound analogs. These mice serve as a model for evaluating the anticancer activities of these compounds against Ehrlich Ascites Carcinoma (EAC) cells. nih.govresearchgate.netresearchgate.netbiochempress.comntu.edu.sgntu.edu.sg The evaluation in these models often involves assessing parameters such as the inhibition of tumor cell growth and tumor weight. nih.govresearchgate.net

Specialized Tissue Culture Models

While the search results did not specifically detail the use of in vitro skin culture models directly with the core compound "this compound," research on related dipeptide derivatives, such as N²-Decanoyl-L-glutaminyl-L-glutamamide (DGGA), has employed full thickness in vitro skin culture models (e.g., MatTek, Epiderm EFT-400) to study effects like anti-aging and senescence. oatext.com This indicates the potential application of such specialized tissue culture systems for evaluating the properties of this compound derivatives relevant to skin applications. These models aim to mimic the complex physiology of human skin for testing substances. mdpi.comfraunhofer.de

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies are computational approaches used to establish relationships between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in the rational design of more potent analogs. QSAR studies have been extensively applied to this compound analogs, particularly in the search for anticancer agents. nih.govresearchgate.netresearchgate.netbiochempress.comntu.edu.sgku.edu.npresearchgate.netbiochempress.comresearchgate.netnepjol.infoglobalresearchonline.netdtic.mil

Calculation and Interpretation of Molecular Descriptors

QSAR studies on this compound analogs involve the calculation of various molecular descriptors that quantify different aspects of their chemical structure and properties. These descriptors are then correlated with observed biological activities.

Descriptors used in these studies include physicochemical, topological, and quantum chemical parameters. nih.govntu.edu.sgbiochempress.com Specific descriptors highlighted as important for the antitumor activity of this compound analogs include Electrotopological State Atom (ETSA) indices and Refractotopological State Atom (RTSA) indices of several atoms. biochempress.comntu.edu.sgresearchgate.netresearchgate.netdtic.milbiochempress.com These indices are thought to be important for electronic and van der Waals interactions with biological receptors. researchgate.netbiochempress.com Other significant descriptors include frontier orbital energies, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the energy gap between HOMO and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. biochempress.comntu.edu.sgresearchgate.netresearchgate.netbiochempress.com Topological indices, which describe the connectivity and branching of the molecular structure, and approximate surface area have also been found to be relevant. biochempress.comntu.edu.sgresearchgate.netbiochempress.comresearchgate.net

Interpretation of these descriptors provides insights into the structural features that favor or disfavor biological activity. For instance, QSAR studies have shown that certain atomic features and molecular descriptors are key determinants of the antitumor activity of this compound analogs. biochempress.comntu.edu.sgresearchgate.net The importance of atomic charge, HOMO and LUMO energies for biological activity has been demonstrated through these computational models. biochempress.comntu.edu.sgresearchgate.net

Statistical Validation and Predictive Model Generation

QSAR models are developed using statistical methods to build a relationship between molecular descriptors and biological activity. These models are then validated to assess their predictive power.

Partial Least Squares Regression (PLSR) analysis is a statistical technique that has been used in QSAR studies of this compound analogs to calculate the contribution of substituents to biological activity. ku.edu.npnepjol.info The Fujita-Ban model, a variant of the Free-Wilson analysis that does not require physicochemical parameters, has also been applied to understand the substitutional requirements for the anticancer activity of this compound derivatives. ku.edu.npnepjol.infonih.gov

Statistical parameters such as the correlation coefficient (r or R) and the standard deviation (s) are used to evaluate the quality of the QSAR models. ku.edu.npnepjol.info For example, a QSAR model for this compound analogs using the Fujita-Ban model showed a correlation coefficient (r) of 0.823 and a standard deviation (s) of 0.049067 for 25 analogs, indicating a good correlation between structure and activity. ku.edu.npnepjol.info Statistical validation, including using external test sets, is performed to confirm the predictive capability of the generated models. globalresearchonline.net

Data Table: QSAR Model Statistics (Example based on search results)

| Model Type | Number of Analogs | Correlation Coefficient (r) | Standard Deviation (s) |

| Fujita-Ban | 25 | 0.823 | 0.049067 |

Detailed research findings from QSAR studies have indicated that factors such as the length of substituents, dipole moment, presence of specific atoms like bromine, and the nature of substitution (hydrophobic or hydrophilic) at different positions of the molecule can influence the anticancer activity of this compound analogs. nih.gov Furthermore, the studies have pointed to the importance of nucleophilic and electrophilic attack sites on the molecule in relation to activity. nih.govresearchgate.net

Computational Chemistry and Molecular Design Platforms

Computational chemistry and molecular design platforms play a significant role in understanding the behavior of this compound and designing novel compounds with potentially desirable properties. These in silico methods offer efficient ways to predict molecular interactions and design targeted libraries.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound or an analog) to another (the receptor, e.g., a protein or enzyme) when bound to form a stable complex. This method helps in understanding the binding affinity and identifying the key amino acid residues involved in the interaction at the molecular level. Studies involving this compound analogs and related glutamic acid derivatives have utilized molecular docking to investigate interactions with target proteins such as glutaminase (B10826351) (GLS), an enzyme crucial in glutamine metabolism, and metabotropic glutamate (B1630785) receptors (mGluRs). mdpi.comnih.govmdpi.com Molecular docking can predict the binding energy between a ligand and a target, providing insights into the strength of the interaction. mdpi.combhu.ac.in Following docking, molecular dynamics simulations are often employed to evaluate the stability of the predicted ligand-receptor complexes over time, offering a more dynamic view of the interaction. mdpi.comnih.govbiorxiv.org

In Silico Compound Library Design

In silico compound library design involves the use of computational methods to create virtual collections of molecules. This approach is valuable for identifying potential drug candidates or probes for biological studies without the need for extensive laboratory synthesis initially. Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD), often integrated with virtual screening and molecular dynamics simulations, are central to this process. uniquescientificpublishers.comresearchgate.net While specific examples focusing solely on this compound library design are limited in the provided context, the methodology is applicable to designing this compound analogs. For instance, fragment-based drug design combined with procedures like the Retrosynthetic Combinatorial Analysis Procedure (RECAP) can be used to generate novel compounds by combining molecular fragments. nih.gov Computational tools can also generate novel molecular structures (represented by SMILES strings) predicted to be active against a specified biological target, which can then form the basis of a designed library. nih.gov These in silico methods significantly reduce the time and cost associated with traditional drug discovery and compound development. uniquescientificpublishers.comfrontiersin.org

Advanced Spectroscopic and Chromatographic Analytical Techniques

Precise identification and quantification of this compound in complex samples require advanced analytical techniques. Chromatography, often coupled with spectroscopic detection, and enzymatic assays are commonly employed for this purpose.

High Performance Liquid Chromatography (HPLC) for Compound Analysis